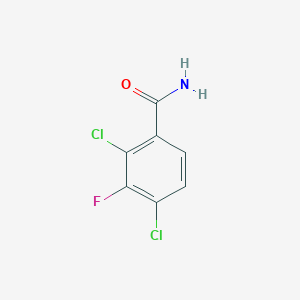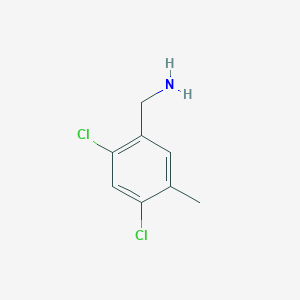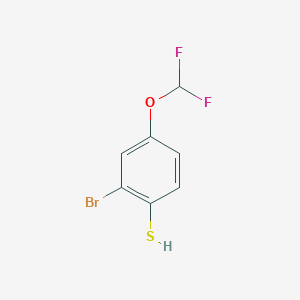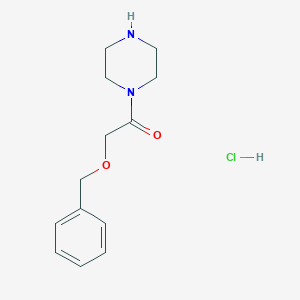
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride
Overview
Description
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, also known as Boc-PipH-Cl or carbobenzoxy piperazinyl ethanone hydrochloride, is a chemical compound with the molecular formula C13H19ClN2O2. It is structurally related to a class of compounds known as piperazine derivatives, which have a wide range of biological activities .
Scientific Research Applications
Development and Pharmacology
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a chemical compound with potential implications in various fields of scientific research. Although specific studies directly addressing this compound were not found, insights can be drawn from research on structurally related compounds and their applications in medicinal chemistry and pharmacology.
Piperazine derivatives, such as 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, are central to the design of drugs due to their versatile pharmacological properties. These compounds are known for their roles in developing antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral drugs, reflecting the broad therapeutic potential of the piperazine scaffold (Rathi et al., 2016). The presence of a piperazine core in a compound suggests its potential application in addressing central nervous system disorders, among other health conditions.
Antimicrobial Applications
Research on oxazolidinone, a class related to piperazine derivatives, indicates significant antibacterial activities against Gram-positive bacteria, showcasing the potential of related compounds in combating antimicrobial resistance (Phillips & Sharaf, 2016). This suggests that modifications to the piperazine structure, such as in 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, could yield new antimicrobial agents.
Neuropharmacological Effects
Piperazine and its analogues have been investigated for their neuropharmacological effects, including anxiolytic-like activity, which is mediated by the opioid system (Strub et al., 2016). This opens avenues for the research of 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride in similar contexts, potentially contributing to the development of new treatments for anxiety and related disorders.
Role in Drug Development
Given the wide range of biological actions associated with piperazine derivatives, such as anti-cancer, antibacterial, antifungal, and anti-inflammatory effects (Bukhari et al., 2022), compounds like 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride are valuable in drug discovery and development. They serve as lead compounds for the synthesis of new medications, emphasizing the importance of structural modifications to enhance therapeutic efficacy.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that the compound might interact with its targets, possibly dopamine and serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that the compound might lead to changes in neurotransmitter levels, potentially influencing neuronal activity .
properties
IUPAC Name |
2-phenylmethoxy-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-8-6-14-7-9-15)11-17-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKSLDWOVXVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




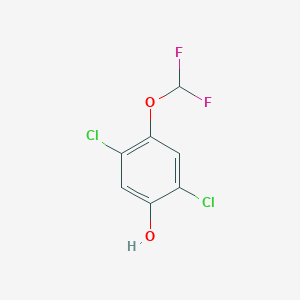
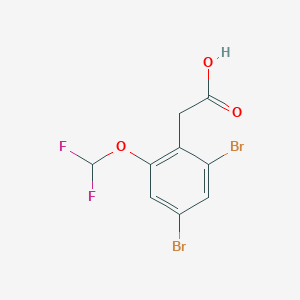
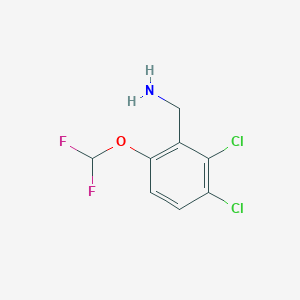

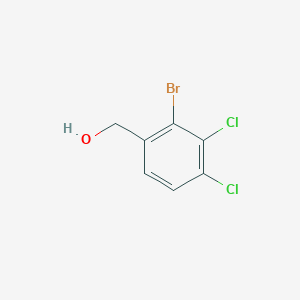


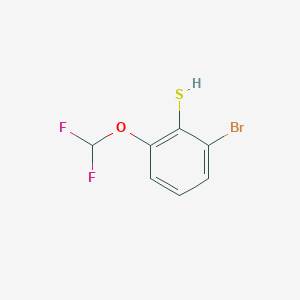
![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)
